Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate
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Overview
Description
Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate is a complex organic compound featuring a spirocyclic structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Functional Group Introduction: Subsequent steps involve the introduction of various functional groups such as the acetyl, nitrophenyl, and carboxylate groups. These steps may involve reactions like nitration, esterification, and acetylation, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s functional groups and overall structure play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-acetyl-8-methyl-1-(3-aminophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 3-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate: Similar structure but with the nitro group in a different position.
Uniqueness
The uniqueness of Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate lies in its specific combination of functional groups and spirocyclic structure, which may confer unique chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of Ethyl 3-acetyl-8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-7-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H20N4O5S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
ethyl 2-acetyl-8-methyl-4-(3-nitrophenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-7-carboxylate |
InChI |
InChI=1S/C22H20N4O5S2/c1-4-31-21(28)19-14(2)24(16-9-6-5-7-10-16)22(32-19)25(23-20(33-22)15(3)27)17-11-8-12-18(13-17)26(29)30/h5-13H,4H2,1-3H3 |
InChI Key |
URDZJRNXCZGNNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Origin of Product |
United States |
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